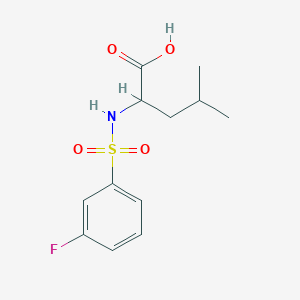
((3-Fluorophenyl)sulfonyl)leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“((3-Fluorophenyl)sulfonyl)leucine” is a compound with the molecular formula C12H16FNO4S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “((3-Fluorophenyl)sulfonyl)leucine” is 289.3231432 . The InChI code for this compound is 1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3, (H,16,17) .Physical And Chemical Properties Analysis
“((3-Fluorophenyl)sulfonyl)leucine” is a solid substance . Its molecular weight is 289.3231432 .Applications De Recherche Scientifique
Cancer Research
((3-Fluorophenyl)sulfonyl)leucine: has been identified as a component in the study of Bcl-2 family proteins, which play a crucial role in the regulation of apoptosis . Apoptosis is a form of programmed cell death that is often dysregulated in cancer cells. By studying compounds that interact with Bcl-2 proteins, researchers can develop new cancer therapies that induce apoptosis in cancer cells.
Cardiovascular Disease
This compound is used in the development of Endothelin Receptor antagonists . Endothelin receptors are involved in vasoconstriction and blood pressure regulation. Research into antagonists can lead to treatments for various cardiovascular diseases, including hypertension and heart failure.
Infection and Antibacterial Activity
Research has shown that peptides containing ((3-Fluorophenyl)sulfonyl)leucine exhibit antibacterial activity . These peptides can disrupt bacterial cell membranes, leading to the development of new antibiotics, especially against the challenging ESKAPE pathogens, which are known for their resistance to multiple drugs.
Protease Activated Receptor (PAR) Research
The compound is part of synthetic peptides that act as selective agonists for Protease Activated Receptor 1 (PAR-1) . PAR-1 is a G-protein coupled receptor that mediates cellular effects of thrombin. Agonists of PAR-1 can be used to study its activation in vivo and its role in conditions like thrombin-induced hepatocellular carcinoma.
Peptide Research
((3-Fluorophenyl)sulfonyl)leucine: is incorporated into biological active peptides that have been used in structure-activity studies . These studies help in understanding the importance of specific amino acid residues in receptor recognition and activity, which is vital for designing therapeutic peptides.
Antimicrobial Peptide Design
The compound is also involved in the design of stable and low toxic cationic antimicrobial peptides . These peptides have broad-spectrum antibacterial activity and are significant in the development of new antimicrobial agents that can be used in various infection models.
Vasoconstrictor Studies
It is used in the synthesis of peptides that mimic Endothelin 1 , a potent endogenous vasoconstrictor . These peptides can help in studying the physiological and pathological roles of endothelin in the human body, which is important for understanding and treating diseases related to endothelin.
Drug Development and Synthesis
Lastly, ((3-Fluorophenyl)sulfonyl)leucine serves as a building block in the synthesis of various drugs . Its unique structure allows for the creation of compounds with specific properties, which can be tailored for targeted therapies in different diseases.
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-8(2)6-11(12(15)16)14-19(17,18)10-5-3-4-9(13)7-10/h3-5,7-8,11,14H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKWMCMFSWWFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-Fluorophenyl)sulfonyl)leucine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

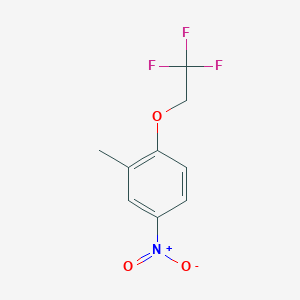
![(5-bromofuran-2-yl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2894007.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894011.png)

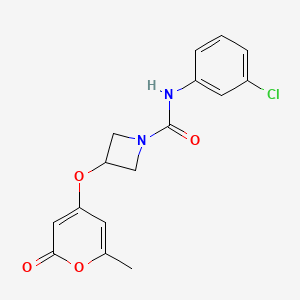

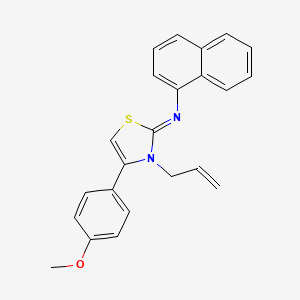
![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)
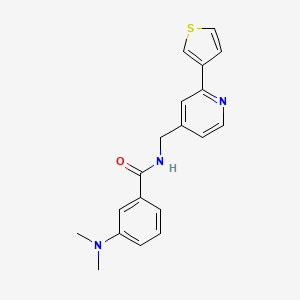
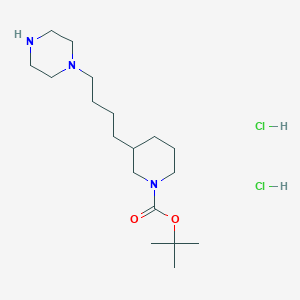
![1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one](/img/structure/B2894024.png)

![2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2894028.png)
![N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2894029.png)